molecular formula C12H16OS B7816034 Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- CAS No. 15560-11-9

Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-

Cat. No.: B7816034
CAS No.: 15560-11-9
M. Wt: 208.32 g/mol
InChI Key: WTRCFFWVBUFQAL-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, also known as 1-[4-(2-methylpropyl)phenyl]ethanone, is an organic compound with the molecular formula C12H16O and a molecular weight of 176.26 g/mol. This compound is a derivative of acetophenone and is commonly used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Thiophenol Derivatization: The compound can be synthesized by reacting 4-(2-methylpropyl)phenol with thiophenol under acidic conditions.

  • Friedel-Crafts Acylation: Another method involves the acylation of 4-(2-methylpropyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: The industrial production of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- can undergo oxidation to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 4-(2-methylpropyl)benzoic acid.

  • Reduction: 4-(2-methylpropyl)phenol.

  • Substitution: 4-(2-methylpropyl)thiophenol.

Scientific Research Applications

Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In biology, it is used as a probe to study enzyme mechanisms and metabolic pathways. In medicine, it is explored for its potential anti-inflammatory and analgesic properties. In industry, it is utilized in the production of fragrances and flavors.

Mechanism of Action

The mechanism by which Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biochemical processes. Its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • 4-Isobutylacetophenone 2. 4-(1-methyl-2-propenyl)phenyl]ethanone 3. 1-(4-(2-methylpropyl)phenyl)ethanone

Properties

IUPAC Name

1-[4-(2-methylpropylsulfanyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRCFFWVBUFQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480689
Record name Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15560-11-9
Record name 1-[4-[(2-Methylpropyl)thio]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15560-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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